molecular formula C26H26N6O10S2 B223686 Isochanoclavine I CAS No. 1150-44-3

Isochanoclavine I

Numéro de catalogue: B223686
Numéro CAS: 1150-44-3
Poids moléculaire: 256.34 g/mol
Clé InChI: SAHHMCVYMGARBT-NFNYYWLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isochanoclavine I is a clavine alkaloid belonging to the ergot alkaloid family, a class of indole-derived secondary metabolites primarily produced by fungi such as Penicillium and Aspergillus species . Structurally, it is characterized by a tetracyclic ergoline scaffold, which includes a bicyclic indole moiety fused to a bicyclic ring system. Isochanoclavine I is distinguished by its stereochemical configuration and substituent arrangement, which differentiate it from other clavine alkaloids like Chanoclavine I and Chanoclavine II .

Biosynthetically, clavine alkaloids arise from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP) via prenyltransferases, followed by oxidative modifications mediated by monooxygenases and dioxygenases . Isochanoclavine I is proposed to derive from Chanoclavine I through enzymatic isomerization or rearrangement, though its exact biosynthetic pathway remains under investigation .

Propriétés

Numéro CAS

1150-44-3

Formule moléculaire

C26H26N6O10S2

Poids moléculaire

256.34 g/mol

Nom IUPAC

(Z)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6-/t13-,15-/m1/s1

Clé InChI

SAHHMCVYMGARBT-NFNYYWLXSA-N

SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

SMILES isomérique

C/C(=C/[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO

SMILES canonique

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Origine du produit

United States

Analyse Des Réactions Chimiques

Table 1: Enzymes Involved in Isochanoclavine I Metabolism

EnzymeFunctionGeneSource Organism
FAD oxidoreductaseConverts N-Me-DMAT to chanoclavine IifgCPenicillium roqueforti
Catalase-like enzymeSupports oxidative cyclizationifgDPenicillium roqueforti
Short-chain dehydrogenaseOxidizes chanoclavine I to aldehydeifgEPenicillium roqueforti
Festuclavine synthaseCyclizes aldehyde to festuclavineifgF1Penicillium roqueforti

Mechanistic insights :

  • Festuclavine synthase (IfgF1) catalyzes a diffusion-controlled cyclization of chanoclavine I aldehyde, dependent on solvent viscosity and pH .

  • Silencing ifgA (DMATS enzyme) diverts precursors to alternative pathways, reducing isochanoclavine I yield .

Non-Enzymatic Modifications

While enzymatic reactions dominate, chemical interventions include:

  • Oxidative coupling : Chanoclavine I aldehyde undergoes spontaneous cyclization under acidic conditions to form festuclavine .

  • Photochemical cyclization : UV light promotes D-ring closure in synthetic analogs, though not directly reported for isochanoclavine I .

Structural Determinants of Reactivity

  • Hydroxyl group pKa : The 2'-hydroxyl’s ionization state (pKa ~6.0–7.5) dictates cyclization efficiency .

  • Conformational preorganization : Enzyme binding pockets align reactive groups for stereospecific ring closure .

Industrial and Pharmacological Implications

  • Ergot alkaloid biosynthesis : Isochanoclavine I is a precursor to agroclavine and lysergic acid derivatives .

  • Gene cluster engineering : Manipulating ifg genes in Penicillium enhances clavine alkaloid yields for drug development .

Comparaison Avec Des Composés Similaires

Structural Differences

The primary distinction between Isochanoclavine I and its analogs lies in their stereochemistry and functional group positioning. A comparative structural analysis is summarized in Table 1:

Table 1: Structural Comparison of Clavine Alkaloids

Compound Molecular Formula Key Structural Features
Isochanoclavine I C₁₆H₁₈N₂O Tetracyclic ergoline core with a hydroxyl group at C-8 and methyl group at C-10 .
Chanoclavine I C₁₆H₁₈N₂O Hydroxyl group at C-8, but differs in the stereochemistry of the C-10 substituent .
Chanoclavine I aldehyde C₁₅H₁₆N₂O₂ Aldehyde group at C-10 instead of a methyl group .
Chanoclavine II C₁₅H₁₆N₂O Lacks the methyl group at C-10; features a double bond in the D-ring .

Isochanoclavine I and Chanoclavine I are stereoisomers, differing in the spatial arrangement of the C-10 methyl group, which impacts their biological activity and chemical reactivity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Isochanoclavine I in laboratory settings, and how do they differ in yield and purity?

  • Methodological Answer: Isochanoclavine I synthesis typically involves chemical synthesis (e.g., ergoline backbone modification) or fungal biosynthesis (e.g., Claviceps spp. fermentation). Chemical routes often employ enantioselective catalysis to achieve stereochemical fidelity , while biosynthetic approaches require optimization of fungal culture conditions (e.g., nitrogen source, pH) to maximize alkaloid yield . Purity is assessed via HPLC with UV/fluorescence detection, with yields varying from 5–20% (chemical) to 10–50 mg/L (biosynthetic) depending on strain and reaction conditions .

Q. How is Isochanoclavine I typically characterized and quantified in complex biological matrices?

  • Methodological Answer: Characterization relies on tandem LC-MS/MS for structural elucidation, with collision-induced dissociation (CID) confirming key fragments (e.g., m/z 239 for the ergoline core). Quantification in biological samples (e.g., plasma, tissue homogenates) employs stable isotope dilution assays (SIDAs) using deuterated analogs as internal standards to correct for matrix effects . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in reported biological activities of Isochanoclavine I across in vitro and in vivo models?

  • Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, dosing regimens) or compound purity. To address this:

Replicate Studies: Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays (e.g., MTT, ATP luminescence) across multiple cell lines (e.g., HEK293, HepG2) .

Purity Validation: Apply orthogonal analytical methods (HPLC, NMR) to confirm ≥95% purity .

Mechanistic Profiling: Compare receptor-binding affinities (e.g., serotonin receptor subtypes via radioligand assays) to contextualize activity variations . Contradictory data should be analyzed through meta-regression to identify confounding variables (e.g., solvent carriers like DMSO) .

Q. How can computational modeling be integrated with experimental data to elucidate the structure-activity relationships (SAR) of Isochanoclavine I derivatives?

  • Methodological Answer:

Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT2A), prioritizing derivatives with improved binding energies .

Dynamic Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over 100-ns trajectories .

Validation: Synthesize top-scoring derivatives and test in vitro (e.g., cAMP assays) and in silico predictions. Discordant results may indicate limitations in force-field parameters or solvent models .

Q. What experimental designs are optimal for investigating the biosynthetic gene cluster (BGC) of Isochanoclavine I in non-model fungal species?

  • Methodological Answer:

Genome Mining: Annotate BGCs via antiSMASH or PRISM, focusing on eas (ergot alkaloid synthesis) homologs .

CRISPR-Cas9 Knockouts: Target putative genes (e.g., ccsA, cloA) to confirm their role in alkaloid production .

Heterologous Expression: Transfer BGCs into Aspergillus nidulans for pathway reconstitution and intermediate profiling . LC-HRMS and isotopic labeling (e.g., ¹³C-acetate) track precursor incorporation .

Methodological Considerations

  • Data Contradiction Analysis: Use funnel plots or Egger’s regression to assess publication bias in existing literature . Re-analyses of raw data (e.g., via Open Science Framework) enhance reproducibility .
  • Ethical & Feasibility Checks: Ensure biosafety compliance (e.g., BSL-2 for fungal cultures) and validate scalability of synthesis protocols early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochanoclavine I
Reactant of Route 2
Isochanoclavine I

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